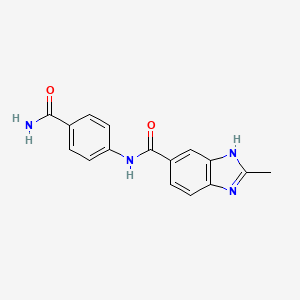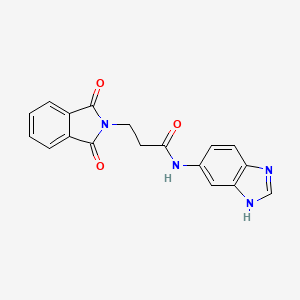![molecular formula C20H21N5O3S2 B10988768 1,3-dimethyl-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10988768.png)
1,3-dimethyl-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the imidazole family, specifically a 1,3-diazole derivative. Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures . Our compound features an additional benzothiazole moiety, which contributes to its unique properties.
準備方法
Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the following steps:
Condensation Reaction: Start with 6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. React it with thionyl chloride to form the corresponding acid chloride.
Benzothiazole Formation: Combine the acid chloride with 2-aminobenzothiazole to yield the benzothiazole-substituted intermediate.
Methylation: Introduce the methyl group at the 1,3-position using methylsulfonyl chloride.
Imidazole Ring Formation: Cyclize the intermediate by reacting it with ammonia or an amine to form the imidazole ring.
Industrial Production:: The industrial-scale synthesis typically involves efficient and scalable methods to achieve high yields.
化学反応の分析
反応::
酸化: この化合物は酸化反応を起こし、ベンゾチアゾール環の硫黄原子をスルホキシドまたはスルホンに変換できます。
還元: カルボニル基を還元すると、対応するアルコールが得られます。
置換: この化合物は求核置換反応に参加できます。
ハロゲン化: さまざまな位置でのハロゲン化が可能です。
酸化: 過酸化水素 (H₂O₂) またはm-クロロ過安息香酸 (m-CPBA) などの酸化剤。
還元: 水素化ホウ素ナトリウム (NaBH₄) または水素化リチウムアルミニウム (LiAlH₄) などの還元剤。
置換: アミンまたはチオールなどの求核剤。
ハロゲン化: ハロゲン (例: 塩素、臭素)。
主要な生成物:: 主要な生成物は、特定の反応条件と存在する置換基によって異なります。
4. 科学研究への応用
この化合物は、以下のような用途があります。
医学: 抗腫瘍剤、抗炎症剤、または抗菌剤としての可能性。
化学: 医薬品開発のための汎用性の高いビルディングブロックとして。
産業: 他の複雑な分子の合成において。
科学的研究の応用
This compound finds applications in:
Medicine: Potential as an antitumor, anti-inflammatory, or antimicrobial agent.
Chemistry: As a versatile building block for drug development.
Industry: In the synthesis of other complex molecules.
作用機序
この化合物は、特定の分子標的または経路と相互作用し、細胞プロセスに影響を与える可能性があります。正確な機序を解明するには、さらなる研究が必要です。
類似化合物との比較
特性
分子式 |
C20H21N5O3S2 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
1,3-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H21N5O3S2/c1-10(2)15-9-13(17-11(3)24-25(4)18(17)21-15)19(26)23-20-22-14-7-6-12(30(5,27)28)8-16(14)29-20/h6-10H,1-5H3,(H,22,23,26) |
InChIキー |
SLRMSEKHLBKUKF-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-({[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10988708.png)

![2-(4-nitro-1H-indol-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B10988726.png)

![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B10988737.png)
![N-[2-(4-hydroxyphenyl)ethyl]-3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B10988741.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B10988749.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B10988761.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)propanamide](/img/structure/B10988762.png)
![methyl 2-{[3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10988770.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B10988774.png)
![3-(3,4-dimethoxyphenyl)-3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}propanoic acid](/img/structure/B10988779.png)
